

# A Comparative Analysis of CLSI and EUCAST Breakpoints for Mecillinam Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Pivmecillinam Hydrochloride |           |
| Cat. No.:            | B1678496                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for mecillinam. It is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two major guidelines for in vitro susceptibility testing. This document summarizes key quantitative data from recent studies, outlines experimental protocols, and visualizes the respective validation workflows.

# Introduction to Mecillinam and the Need for Standardized Testing

Mecillinam, and its oral prodrug pivmecillinam, is a beta-lactam antibiotic with a unique mechanism of action, primarily targeting penicillin-binding protein 2 (PBP2). It has been a valuable agent for the treatment of uncomplicated urinary tract infections (uUTIs) for decades, particularly in European countries.[1] With the rise of multidrug-resistant Enterobacterales, there is renewed interest in repurposing older antibiotics like mecillinam.[1] Accurate and standardized susceptibility testing is crucial for its effective clinical use and for monitoring the emergence of resistance. Both CLSI and EUCAST provide guidelines for the interpretation of mecillinam susceptibility, but their recommendations differ in scope and application.





# **Comparison of CLSI and EUCAST Breakpoints**

The breakpoints for mecillinam as defined by CLSI and EUCAST show key differences in the bacterial species covered and the interpretative categories used. These differences can significantly impact the reported susceptibility rates and have implications for both clinical decision-making and antimicrobial resistance surveillance.[2][3]

Table 1: CLSI and EUCAST Mecillinam Breakpoints for Enterobacterales

| Guideline              | Organism(s<br>)                                                                                       | Method     | Susceptible<br>(S) | Intermediat<br>e (I) | Resistant<br>(R) |
|------------------------|-------------------------------------------------------------------------------------------------------|------------|--------------------|----------------------|------------------|
| CLSI                   | Escherichia<br>coli only                                                                              | MIC (mg/L) | ≤ 8                | 16                   | ≥ 32             |
| Disk Diffusion<br>(mm) | ≥ 15                                                                                                  | 12-14      | ≤ 11               |                      |                  |
| EUCAST                 | E. coli, Klebsiella spp., Citrobacter spp., Enterobacter spp., Raoultella spp., and Proteus mirabilis | MIC (mg/L) | ≤8                 | -                    | > 8              |
| Disk Diffusion<br>(mm) | ≥ 15                                                                                                  | -          | < 15               |                      |                  |

Data sourced from CLSI M100 and EUCAST Breakpoint Tables.[1][4][5][6]

A notable distinction is that CLSI's breakpoints for mecillinam are currently limited to E. coli, whereas EUCAST has expanded its recommendations to include a broader range of Enterobacterales commonly associated with UTIs.[1][5][6][7] Furthermore, CLSI includes an



"intermediate" category, which is absent in the EUCAST guidelines for mecillinam.[2][4] The absence of an intermediate category in EUCAST guidelines can lead to higher reported resistance rates.[2][8]

# Performance of CLSI and EUCAST Breakpoints in Validation Studies

Several studies have evaluated the performance of various susceptibility testing methods using both CLSI and EUCAST breakpoints, often against a reference method like agar dilution.[4][9] [10] These studies are critical for understanding the practical implications of using one set of guidelines over the other.

Table 2: Performance of Different Susceptibility Testing Methods for Mecillinam Against Carbapenemase-Producing Enterobacterales (CPE)

| Study                       | Method                        | Guideline    | Categorical<br>Agreement<br>(CA) | Very Major<br>Errors<br>(VME) | Major<br>Errors (ME) |
|-----------------------------|-------------------------------|--------------|----------------------------------|-------------------------------|----------------------|
| Fuchs et al.<br>(2021)      | Agar<br>Gradient<br>Diffusion | EUCAST       | Not Reported                     | 12.2%                         | Not Reported         |
| Disk Diffusion              | EUCAST                        | Not Reported | 8.5%                             | Not Reported                  |                      |
| Milleville et<br>al. (2025) | Disk Diffusion                | EUCAST       | 84.5%                            | 37.7%                         | 4.6%                 |
| Disk Diffusion              | CLSI                          | 77.0%        | 8.3%                             | Not Reported                  | _                    |
| Sensititre                  | EUCAST                        | Not Reported | 0%                               | Not Reported                  |                      |
| Sensititre                  | CLSI                          | Not Reported | 0%                               | Not Reported                  |                      |
| VITEK 2                     | EUCAST                        | Not Reported | 11.3%                            | Not Reported                  | -                    |
| VITEK 2                     | CLSI                          | Not Reported | 4.2%                             | Not Reported                  |                      |



VME: Very Major Error (falsely susceptible); ME: Major Error (falsely resistant). Data extracted from Fuchs et al., 2021 and Milleville et al., 2025.[1][4]

Table 3: Performance of Disk Diffusion and VITEK 2 for E. coli Isolates

| Study                       | Method         | Guideline | Categorical<br>Agreement<br>(CA) | Very Major<br>Errors (VME) |
|-----------------------------|----------------|-----------|----------------------------------|----------------------------|
| Milleville et al.<br>(2025) | Disk Diffusion | CLSI      | 95.6%                            | 0%                         |
| VITEK 2                     | CLSI           | 93.3%     | 0%                               |                            |

Data extracted from Milleville et al., 2025.[4][9]

The data indicate that for challenging organisms like CPE, the performance of routine susceptibility testing methods can be variable, with high rates of very major errors observed with some methods when using EUCAST breakpoints.[4] However, for E. coli, both disk diffusion and VITEK 2 demonstrated high categorical agreement and no very major errors when using CLSI breakpoints.[4][9]

# **Experimental Protocols**

The validation of antimicrobial susceptibility testing breakpoints relies on robust and standardized experimental methodologies. The following protocols are based on methodologies described in the cited literature.

## **Reference Method: Agar Dilution**

The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

- Media Preparation: Mueller-Hinton agar (MHA) is prepared according to the manufacturer's instructions.
- Antimicrobial Agent Preparation: A stock solution of mecillinam is prepared and serially diluted to achieve the desired final concentrations in the agar.



- Plate Preparation: The appropriate volume of each mecillinam dilution is added to molten MHA, mixed thoroughly, and poured into petri dishes.
- Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. A suspension is prepared in saline to a turbidity equivalent to a 0.5 McFarland standard.
- Inoculation: The bacterial suspension is inoculated onto the surface of the MHA plates containing the different concentrations of mecillinam using a multipoint inoculator.
- Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of mecillinam that completely inhibits visible growth of the organism.

#### **Disk Diffusion Method**

The disk diffusion method is a widely used and cost-effective technique for routine susceptibility testing.

- Media Preparation: MHA plates with a depth of 4.0 ± 0.5 mm are used.[12]
- Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard.
- Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of the MHA plate.
- Disk Application: A paper disk impregnated with a specified amount of mecillinam (e.g., 10 μg) is applied to the surface of the inoculated plate.
- Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
- Zone of Inhibition Measurement: The diameter of the zone of no growth around the disk is measured in millimeters. The interpretation of susceptible, intermediate, or resistant is based on the zone diameter breakpoints provided by CLSI or EUCAST.

#### **Broth Microdilution**



Broth microdilution is another common method for MIC determination and is often used in automated systems.

- Panel Preparation: Commercially prepared or in-house-prepared microtiter panels containing serial dilutions of mecillinam in cation-adjusted Mueller-Hinton broth are used.
- Inoculum Preparation: A bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.
- Inoculation: The wells of the microtiter panel are inoculated with the standardized bacterial suspension.
- Incubation: Panels are incubated at 35 ± 2°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is determined by visual inspection for the lowest concentration of mecillinam that prevents visible turbidity.

# **Workflow for Breakpoint Validation**

The processes for establishing and validating antimicrobial susceptibility testing breakpoints by CLSI and EUCAST involve a multi-step, data-driven approach. The following diagrams illustrate the generalized workflows.





Click to download full resolution via product page

Caption: Generalized workflow for CLSI breakpoint determination.





Click to download full resolution via product page

Caption: Generalized workflow for EUCAST breakpoint determination.

## Conclusion



The validation of CLSI and EUCAST breakpoints for mecillinam susceptibility testing is an ongoing process that evolves with the availability of new data. While both organizations aim to provide clinically relevant and robust guidelines, their differing approaches to the scope of covered species and the use of an intermediate category result in notable discrepancies. For researchers and drug development professionals, it is imperative to be aware of these differences and to specify which guideline is being followed in any study. The choice of breakpoints can significantly influence the interpretation of susceptibility data, which has direct implications for the perceived efficacy of mecillinam and its potential role in combating antimicrobial resistance. As highlighted by performance data, the accuracy of routine testing methods can vary, emphasizing the importance of using the reference method of agar dilution in cases of uncertainty or for research purposes. Continued collaboration and harmonization efforts between CLSI and EUCAST would be beneficial for global surveillance and the consistent clinical application of this important antibiotic.[2][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsac.org.uk [bsac.org.uk]
- 6. New Perspectives on Antimicrobial Agents: Pivmecillinam PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correspondence (letter to the editor): Guidelines for Interpretation Required PMC [pmc.ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]



- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. megumed.de [megumed.de]
- 12. szu.gov.cz [szu.gov.cz]
- To cite this document: BenchChem. [A Comparative Analysis of CLSI and EUCAST
  Breakpoints for Mecillinam Susceptibility Testing]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1678496#validation-of-clsi-and-eucast-breakpoints-for-mecillinam-susceptibility-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com